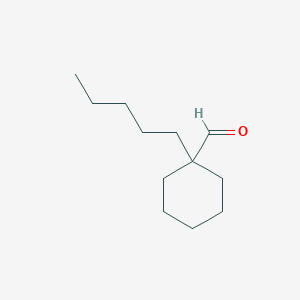

1-Pentylcyclohexanecarbaldehyde

Description

1-Pentylcyclohexanecarbaldehyde is a cyclohexane derivative featuring a pentyl (C5H11) substituent and an aldehyde (-CHO) functional group. Its molecular formula is C12H22O, distinguishing it from simpler cyclohexane derivatives by its combination of a mid-length alkyl chain and a reactive aldehyde moiety.

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

1-pentylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h11H,2-10H2,1H3 |

InChI Key |

LQHUBGRXLPTWIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CCCCC1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Chain Length and Polarity: The pentyl chain in this compound provides moderate lipophilicity, whereas Undecylcyclohexane’s longer undecyl chain (C11) enhances hydrophobicity, likely making it suitable as a lubricant or solvent . The aldehyde group in the target compound introduces polarity, increasing solubility in polar solvents compared to non-functionalized analogs.

- Reactivity : The aldehyde group enables nucleophilic addition reactions (e.g., forming imines), a feature absent in Undecylcyclohexane or chlorinated HCH isomers. In contrast, HCH’s chlorine substituents confer environmental persistence and toxicity, linked to bioaccumulation and endocrine disruption .

Research Findings:

- Toxicity: Undecylcyclohexane exhibits low acute toxicity, with safety data sheets recommending basic first-aid measures (e.g., rinsing for skin/eye contact) . In contrast, HCH isomers are classified as persistent organic pollutants (POPs) due to carcinogenic and neurotoxic effects . The aldehyde group in this compound may pose mild irritation risks (skin/eyes), though specific toxicological data is lacking.

- Environmental Impact : HCH’s chlorine atoms render it resistant to degradation, whereas the aldehyde in this compound could undergo oxidation to carboxylic acids or microbial breakdown, reducing environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.